molecular formula C14H25NO4 B579924 tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate CAS No. 247068-82-2

tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Cat. No. B579924
M. Wt: 271.357
InChI Key: DDMPMIMTLBGEHT-IINYFYTJSA-N
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Description

The compound “tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate” is a type of organic carbamate . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are structural elements of many approved therapeutic agents . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .


Synthesis Analysis

The synthesis of carbamates, including tert-butyl carbamates, has been explored in various studies . One method involves the reaction with di-tert-butyl dicarbonate and sodium azide, leading to the formation of the corresponding acyl azides . This then undergoes a Curtius rearrangement, in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates, such as the compound , is related to amide-ester hybrid features . The carbamate functionality is capable of modulating inter- and intramolecular interactions with target enzymes or receptors . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .


Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been studied . They generally display very good chemical and proteolytic stabilities . The carbamate functionality is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Scientific Research Applications

  • Cancer Research

    • Summary of the application : This compound is used in cancer research, specifically as a bioactive molecule .
  • Synthesis of N-Heterocycles

    • Summary of the application : A related compound, tert-butanesulfinamide, has been used in the synthesis of N-heterocycles via sulfinimines .
    • Methods of application : This involves the use of chiral sulfinamides as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Results or outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

Tert-butyl carbamates should be handled with care as they can be irritating to the eyes and may be harmful if inhaled or absorbed through the skin . They should be stored in a cool place and handled in a well-ventilated hood .

Future Directions

Carbamates, including tert-butyl carbamates, have received much attention due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . Therefore, the future directions of research on carbamates are likely to continue focusing on these areas.

properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPMIMTLBGEHT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124244
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

CAS RN

247068-82-2
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247068-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247068-82-2
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Citations

For This Compound
8
Citations
B Qiu, C Xia, W Sun - Chinese Chemical Letters, 2019 - Elsevier
We report herein an efficient catalytic epoxidation reaction for the synthesis of epoxyketone (tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate), which is …
Number of citations: 9 www.sciencedirect.com
BT Xin, G de Bruin, M Verdoes, DV Filippov… - Organic & …, 2014 - pubs.rsc.org
Peptide epoxyketones are potent and selective proteasome inhibitors. Selectivity is governed by the epoxyketone dual electrophilic warhead, which reacts with the N-terminal threonine …
Number of citations: 8 pubs.rsc.org
J Almaliti, M Alzweiri, M Alhindy, T Al-Helo, I Daoud… - Molecules, 2022 - mdpi.com
Obesity is the most common nutritional disorder in the developed world and is associated with important comorbidities. Pancreatic lipase (PL) inhibitors play a key role in the metabolism …
Number of citations: 2 www.mdpi.com
E Içten, AJ Maloney, MG Beaver… - … Process Research & …, 2020 - ACS Publications
This article details process characterization efforts and the development of corresponding process models to inform a process control strategy to produce a carfilzomib drug substance …
Number of citations: 26 pubs.acs.org
J Almaliti, B Miller, H Pietraszkiewicz, E Glukhov… - European journal of …, 2019 - Elsevier
Antibody–drug conjugates (ADCs) represent a new dimension of anticancer chemotherapeutics, with warheads to date generally involving either antitubulin or DNA-directed agents to …
Number of citations: 21 www.sciencedirect.com
MG Beaver, X Shi, J Riedel, P Patel… - … Process Research & …, 2020 - ACS Publications
The development and kilogram-scale demonstration of an improved process for the synthesis of the epoxyketone warhead of carfilzomib is described. Critical to the success of this …
Number of citations: 20 pubs.acs.org
PK Dornan, T Anthoine, MG Beaver… - … Process Research & …, 2020 - ACS Publications
Epoxyketone 4 is an isolated intermediate in the manufacturing route to the commercial proteasome inhibitor carfilzomib (Kyprolis). Commercial process development and optimization …
Number of citations: 8 pubs.acs.org
X Du, H Zhang, M Lei, Z Li… - Journal of Chemical …, 2016 - journals.sagepub.com
A novel and efficient preparation of epoxyketone intermediates for the synthesis of carfilzomib and its derivatives has been developed. Compared to reported methods, this highly …
Number of citations: 2 journals.sagepub.com

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